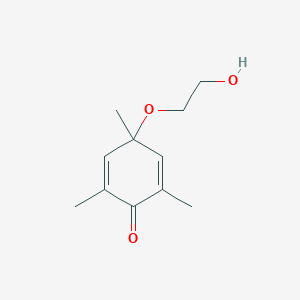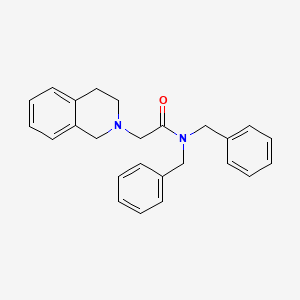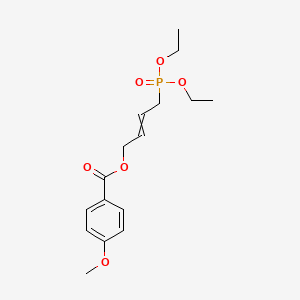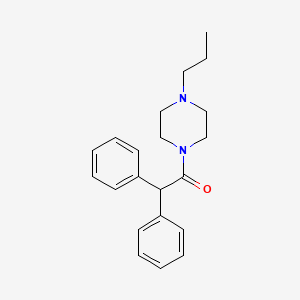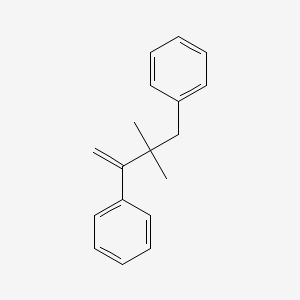
1,1'-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene is an organic compound characterized by the presence of a butene backbone with two benzene rings attached at the 1 and 1’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene typically involves the alkylation of benzene with a suitable butene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethyl-1-butene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene involves its interaction with molecular targets through its functional groups. The double bond in the butene moiety can participate in various chemical reactions, while the benzene rings can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new compounds with distinct properties.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,3,3-Trimethylbut-1-ene-2,4-diyl)dibenzene
- 1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)diethylbenzene
Uniqueness
1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
830345-45-4 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(2,2-dimethyl-3-phenylbut-3-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-15(17-12-8-5-9-13-17)18(2,3)14-16-10-6-4-7-11-16/h4-13H,1,14H2,2-3H3 |
InChI Key |
QHMDFOYMSJOWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
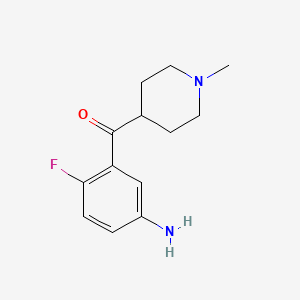
![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)




![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)
